molecular formula C9H9Cl3O B8313015 1,3-Dichloro-2-(3-chloropropoxy)benzene

1,3-Dichloro-2-(3-chloropropoxy)benzene

Cat. No.: B8313015
M. Wt: 239.5 g/mol
InChI Key: UWUMHVHGLVOUBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3-Dichloro-2-(3-chloropropoxy)benzene is a halogenated aromatic compound characterized by two chlorine atoms at the 1- and 3-positions of the benzene ring and a 3-chloropropoxy group at the 2-position. This substitution pattern confers unique chemical and biological properties, particularly in pharmacological contexts. Studies highlight its role as a structural analog in antiproliferative agents, where the 3-chloropropoxy group enhances activity against microvascular endothelial cells (MVECs) . The compound’s synthesis typically involves nucleophilic substitution reactions, as outlined in synthetic routes for structurally related derivatives .

Properties

Molecular Formula

C9H9Cl3O

Molecular Weight

239.5 g/mol

IUPAC Name

1,3-dichloro-2-(3-chloropropoxy)benzene

InChI

InChI=1S/C9H9Cl3O/c10-5-2-6-13-9-7(11)3-1-4-8(9)12/h1,3-4H,2,5-6H2

InChI Key

UWUMHVHGLVOUBG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)OCCCCl)Cl

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Antiproliferative Activity of Selected Derivatives

Compound C7 Substituent C4 Anilino Substituent GI₅₀ (μM)
8a None None >100
8b Ethoxy None 45.2
8h 3-Chloropropoxy None 12.3
8m 3-Chloropropoxy 3',4'-dimethyl 7.98

Data sourced from –2.

Role of Substituent Positioning on the Anilino Group

Derivatives with substituents at the C3' and C4' positions of the C4 anilino group (e.g., 8i, 8m, 8p) showed superior activity compared to those with substituents at C3' and C5' (8h) or single substituents (8j–o, 8q). Electronic effects of substituents (e.g., methyl, nitro) had minimal impact, suggesting steric factors dominate .

Comparison with Non-Alkoxy Derivatives

  • 1-(3,3-Dichloroallyloxy)-2-nitrobenzene : A structurally distinct derivative with a nitro group and dichloroallyl fragment. Its dihedral angles (50.2° between benzene and nitro group; 40.1° between benzene and dichloroallyl plane) indicate conformational rigidity, making it a key intermediate in phenanthrene synthesis rather than a bioactive agent .
  • 1,3-Dichloro-2-(trifluoromethyl)benzene : The trifluoromethyl group introduces strong electron-withdrawing effects, altering reactivity and physical properties compared to the 3-chloropropoxy variant. This compound is primarily used in materials science .

Brominated and Propargyloxy Analogues

  • 1-(3-Bromopropoxy)-2,4-dichlorobenzene (CAS 6954-78-5) : Bromine substitution increases molecular weight and polarizability but may reduce metabolic stability compared to chlorine .
  • 1,3-Dichloro-2-(prop-2-ynyloxy)benzene (CAS 3598-66-1) : The propargyloxy group introduces alkyne functionality, but this derivative is discontinued, likely due to synthetic challenges or instability .

Table 2: Physical and Chemical Properties of Selected Analogues

Compound Molecular Formula Henry’s Law Constant (atm·m³/mol) Key Applications
1,3-Dichloro-2-methoxybenzene C₇H₆Cl₂O 2.2×10⁻¹ Solvent, Intermediate
This compound C₉H₈Cl₃O Not reported Antiproliferative agent
3,4-Dichloroanisole C₇H₆Cl₂O 4.8×10⁻² Environmental pollutant

Research Findings and Implications

Antiproliferative Superiority : The 3-chloropropoxy group at C7 enhances activity by optimizing lipophilicity and steric interactions with cellular targets. Derivatives outperformed PTK787, a reference kinase inhibitor .

Synthetic Utility : Compounds like 1-(3,3-Dichloroallyloxy)-2-nitrobenzene highlight the importance of substitution patterns in directing synthetic pathways .

Environmental and Industrial Relevance: Analogues with simpler substituents (e.g., dichloroanisoles) are notable for their environmental persistence and volatility, as reflected in Henry’s law constants .

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